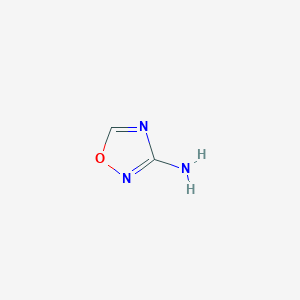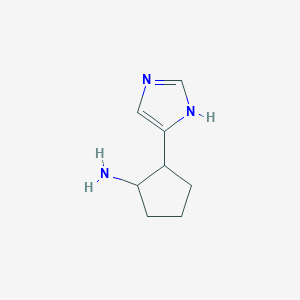
N-(3-アミノ-4-メチルフェニル)ニコチンアミド
概要
説明
N-(3-amino-4-methylphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to a nicotinamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学的研究の応用
N-(3-amino-4-methylphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用機序
Target of Action
N-(3-amino-4-methylphenyl)nicotinamide is a crucial building block of many drug candidates . .
Mode of Action
It is known that the compound plays a significant role in the synthesis of many drug candidates .
Biochemical Pathways
N-(3-amino-4-methylphenyl)nicotinamide is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products due to the two amine groups in 4-methylbenzene-1,3-diamine being in different chemical environments .
Result of Action
The result of the action of N-(3-amino-4-methylphenyl)nicotinamide is the production of a compound that is a crucial building block in the synthesis of many drug candidates . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .
Action Environment
It is known that the compound is synthesized in a microreactor system .
生化学分析
Biochemical Properties
It is known that proteins can interact with various molecules, including N-(3-amino-4-methylphenyl)nicotinamide, through their active sites . These interactions are determined by the shape and chemical properties of the interacting molecules .
Cellular Effects
Some studies suggest that similar compounds, such as Nicotinamide N-methyltransferase (NNMT), can impact DNA and histone epigenetic modification . NNMT overexpression has been described in various solid cancer tissues .
Molecular Mechanism
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters of this process have been studied in a continuous flow microreactor system .
Temporal Effects in Laboratory Settings
One study showed that the selectivity of its synthesis can be improved by reducing the reaction temperature and slightly increasing the molar ratio . Under optimized conditions, N-(3-amino-4-methylphenyl)nicotinamide was synthesized with a selectivity of 90.5% and a yield of 85.7% in 10 minutes .
Metabolic Pathways
It is known that it is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Subcellular Localization
Proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves the acylation of 3-amino-4-methylphenylamine with nicotinic acid or its derivatives. One common method involves the reaction of 3-amino-4-methylphenylamine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding N-(3-amino-4-methylphenyl)nicotinamide as the product .
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-amino-4-methylphenyl)nicotinamide can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor has been shown to produce high yields of the desired product .
化学反応の分析
Types of Reactions
N-(3-amino-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amines, depending on the specific reaction conditions and reagents used .
類似化合物との比較
N-(3-amino-4-methylphenyl)nicotinamide can be compared with other nicotinamide derivatives:
Nicotinamide: The parent compound, which is widely used in skincare products for its anti-aging and anti-inflammatory properties.
N-(3-chloro-2-methylphenyl)nicotinamide: A derivative with similar biological activities but differing in its halogen substitution, which can affect its reactivity and potency.
N-(3-amino-4-methylphenyl)benzamide: A structurally similar compound with a benzamide moiety instead of nicotinamide, used in medicinal chemistry for its potential therapeutic effects.
特性
IUPAC Name |
N-(3-amino-4-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJVWGOGEAIFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)

![[6-(Trifluoromethyl)pyridin-3-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B1644264.png)

![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)






![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)

